1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
This compound features a urea core linked to two distinct moieties:
- Aryl group: A 4-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group.
- Heterocyclic chain: A pyrimidin-2-yl-substituted imidazole connected via an ethyl spacer.
Properties
IUPAC Name |
1-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O/c18-17(19,20)12-2-4-13(5-3-12)25-16(27)24-9-11-26-10-8-23-15(26)14-21-6-1-7-22-14/h1-8,10H,9,11H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANKAHOOMUGTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Thiourea
A foundational approach, adapted from antitubercular pyrimidinone syntheses, involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with thiourea derivatives. For example:
- Formation of 2-thiomethylpyrimidin-4-one : Reacting ethyl 3-oxobutanoate with thiourea in acidic ethanol yields 2-thiomethyl-6-methylpyrimidin-4-one.
- Hydrazine-mediated ring functionalization : Treatment with hydrazine hydrate replaces the thiomethyl group with hydrazine, forming 2-hydrazinylpyrimidin-4(1H)-one intermediates.
- Imidazole ring closure : Condensation of the hydrazinyl intermediate with α-ketoaldehydes (e.g., glyoxal) under Dean-Stark conditions generates the imidazole ring.
Key Reaction Conditions :
- Solvent: Ethanol or toluene
- Temperature: 80–120°C
- Catalysts: p-TsOH or acetic acid
Suzuki-Miyaura Coupling for Pyrimidine Functionalization
For pyrimidine rings requiring aryl substituents, palladium-catalyzed cross-coupling proves effective. A method derived from oxadiazinylpyridazine syntheses involves:
- Preparation of 2-chloropyrimidine : Treat pyrimidin-4-ol with phosphorus oxychloride to activate the C2 position.
- Coupling with imidazole-boronic acids : Using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water, the chloropyrimidine couples with imidazole-bearing boronic acids to form the biheterocyclic core.
Optimization Data :
| Catalyst | Ligand | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 78 | |
| PdCl₂(dppf) | None | 65 |
Synthesis of 3-(4-(Trifluoromethyl)phenyl)urea
Isocyanate Route
- Preparation of 4-(trifluoromethyl)phenyl isocyanate : Phosgenation of 4-(trifluoromethyl)aniline using triphosgene in dichloromethane.
- Urea formation : React the isocyanate with the ethyl-linked amine (from Section 4.2) in anhydrous THF.
Reaction Profile :
- Temperature: 0°C to room temperature
- Yield: 80–90%
Carbodiimide-Mediated Coupling
As an alternative to isocyanates, EDC/HOBt facilitates urea formation:
- Activation of carbamate : Treat 4-(trifluoromethyl)aniline with CDI (1,1'-carbonyldiimidazole) to form an imidazolide intermediate.
- Coupling with amine : React with the ethyl-linked amine in DMF, yielding the urea.
Advantage : Avoids handling toxic isocyanates.
Final Assembly and Purification
Coupling of Fragments
Combine the pyrimidinyl-imidazole-ethylamine (Section 4.2) with the activated urea component (Section 5.1 or 5.2) under inert atmosphere.
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane gradient)
- Recrystallization from ethanol/water
Analytical Data :
- HPLC Purity : >99%
- ¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, imidazole), 7.85–7.45 (m, 4H, Ar-H), 4.20 (t, J=6.0 Hz, 2H, CH₂), 3.65 (t, J=6.0 Hz, 2H, CH₂).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Isocyanate coupling | High efficiency, minimal byproducts | Requires toxic phosgene | 85–90 |
| Carbodiimide-mediated coupling | Safer, avoids isocyanates | Lower yields with steric hindrance | 70–75 |
| Direct alkylation | Simplicity, one-pot reaction | Over-alkylation risks | 65–75 |
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Urea Derivatives with Trifluoromethylphenyl Groups
Key Observations :
- The target compound avoids steric hindrance from bulky groups (e.g., coumarin in 3d ) while retaining the trifluoromethylphenyl motif, likely improving membrane permeability.
- Chloromethylthiazole derivatives (8j , 8k ) exhibit lower molecular weights but inferior synthetic yields (52–55% vs. 70.1% for 3d ), suggesting challenges in introducing chloromethyl groups .
Pyrimidine-Imidazole Hybrids
Key Observations :
Patent-Specific Analogs
Key Observations :
Biological Activity
The compound 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 362.35 g/mol. The presence of the pyrimidine and imidazole rings contributes to its biological properties, while the trifluoromethyl group is known to enhance lipophilicity and metabolic stability.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The imidazole moiety is particularly significant, as it can mimic histidine residues in enzyme active sites, potentially leading to inhibition of key biological processes.
Anticancer Activity
A study demonstrated that derivatives of imidazole and pyrimidine exhibit significant anticancer properties. For instance, compounds similar to our target compound have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The IC50 values for related compounds have been reported in the nanomolar range, indicating potent activity against various cancer types .
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound A | FGFR1 | 15.0 |
| Compound B | Pim-1 | 0.03 |
| Target Compound | Unknown | TBD |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar structures have been shown to inhibit pathways such as NF-kB and COX enzymes, which are crucial in mediating inflammatory responses. This suggests that our compound may also possess anti-inflammatory activity, although specific studies are needed to confirm this.
Case Studies
Case Study 1: Inhibition of Cancer Cell Growth
In a recent study, a series of pyrimidine-imidazole derivatives were tested against several cancer cell lines. The target compound was included in a broader screening where it exhibited moderate inhibition of cell growth at concentrations ranging from 1 to 10 μM. Further optimization of substituents led to enhanced potency .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of similar compounds with FGFR (Fibroblast Growth Factor Receptor). The results indicated that modifications at the para position significantly affected enzyme inhibition potency, suggesting a structure-activity relationship (SAR) that could be explored further for our target compound .
Research Findings
Recent advances in medicinal chemistry highlight the potential of imidazole-containing compounds in drug design. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic properties, leading to better bioavailability and reduced clearance rates in vivo .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 1-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the imidazole-pyrimidine core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Step 2 : Alkylation of the imidazole nitrogen with a bromoethyl intermediate.
- Step 3 : Urea formation via reaction of the amine intermediate with 4-(trifluoromethyl)phenyl isocyanate.
Key reagents include trifluoromethylating agents (e.g., CF₃I) and coupling catalysts like Pd(PPh₃)₄ . Purification often employs chromatographic systems (e.g., Biotage®) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Characterization requires:
- Spectroscopy : IR to confirm urea C=O stretches (~1640–1680 cm⁻¹) and MS for molecular ion verification .
- NMR : ¹H/¹³C NMR to resolve imidazole, pyrimidine, and trifluoromethylphenyl signals. For example, the CF₃ group appears as a singlet at ~120 ppm in ¹⁹F NMR .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
Advanced Research Questions
Q. How can structural modifications influence the compound’s bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Pyrimidine substitution : Replacing pyrimidin-2-yl with pyridin-2-yl reduces target affinity due to altered π-π stacking .
- Trifluoromethyl position : Para-substitution on the phenyl ring enhances metabolic stability compared to ortho-substitution .
- Imidazole alkylation : Extending the ethyl linker improves solubility but may sterically hinder target binding .
Computational modeling (e.g., docking with AutoDock Vina) can predict binding modes to enzymes like kinases .
Q. How should researchers address contradictory bioactivity data in different assay systems?
- Methodological Answer : Contradictions may arise from:
- Assay conditions : Varying pH or redox states (e.g., NADPH levels in CYP450 assays) can alter metabolite profiles. Validate using LC-MS/MS .
- Cell-line specificity : Test cytotoxicity across multiple lines (e.g., MCF-7 vs. HEK293) to identify off-target effects .
- Data normalization : Use internal controls (e.g., β-actin for Western blots) and replicate experiments (n ≥ 3) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF or DCM) enhance intermediate solubility .
- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize cost and metal contamination .
- Temperature control : Exothermic steps (e.g., urea formation) require ice baths to prevent side reactions .
- Workflow : Use flow chemistry for imidazole alkylation to improve reproducibility .
Q. What computational tools are recommended for target identification?
- Methodological Answer :
- Phylogenetic analysis : Compare homology of suspected targets (e.g., kinases) using BLAST or UniProt .
- Molecular dynamics : Simulate ligand-protein interactions (GROMACS) to assess binding stability .
- Cheminformatics : PubChem BioActivity data can prioritize targets with high ligand similarity scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
